7-Ethyl-2'-deoxyguanosine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

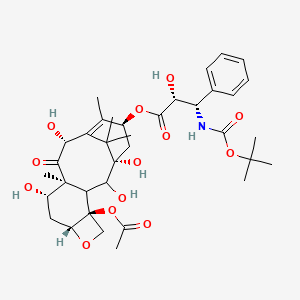

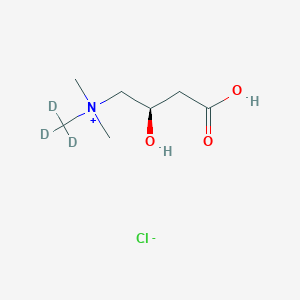

7-Ethyl-2'-deoxyguanosine (7-ethyl-2'-dG) is a modified nucleoside that has been used in a variety of scientific research applications. It is a derivative of the naturally occurring nucleoside deoxyguanosine (dG) and is commonly used in biochemical and physiological studies. 7-ethyl-2'-dG is a modified nucleoside that has been used in a variety of scientific research applications, including the study of DNA damage, DNA repair, and gene expression.

科学的研究の応用

Synthesis of Anti-Cancer Drugs

7-Ethyl-2’-deoxyguanosine can be used as a key medicinal intermediate in the synthesis of anti-cancer drugs . It can be used to synthesize anti-tumor nucleoside drugs such as 2-fluoro-2′-deoxyadenosine and 2-chloro-2′-deoxyadenosine .

Biomarker in Type 2 Diabetes

7-Ethyl-2’-deoxyguanosine can also be used as a biomarker in type 2 diabetes . It can be used as a starting material to synthesize 8-Oxo-7, 8-dihydro-2′-deoxyguanosine (8-oxodG), a type 2 diabetes biomarker .

Enzymatic Synthesis

An enzymatic cascade using thymidine phosphorylase from Escherichia coli (Ec TP) and purine nucleoside phosphorylase from Brevibacterium acetylicum (Ba PNP) in a one-pot whole cell catalysis was proposed for the efficient synthesis of 2’-deoxyguanosine . This method is viewed as a viable alternative to chemical techniques since it is more atom-economic and produces fewer side products .

Duplex Stability Studies

7-Ethyl-2’-deoxyguanosine can be used in duplex stability studies . Stability and melting point of oligonucleotide duplexes can be altered by incorporation of N4 -ethyl deoxycytosine (N4 -Et-dC), 5-methyl deoxycytosine (5-Me-dC), deoxyinosine (dI), or deoxyurosine (dU) into the oligonucleotide sequence .

Mutagenesis Studies

Mutagenic effects from methylation of exocyclic amine can be studied by incorporation of N6 -methyl deoxyadenosine (N6 -Me-dA) into the oligonucleotide sequence . Similar studies may be performed with 8-oxo-2’-deoxyguanosine (8-oxo-dG), which mimics an oxidized guanine, and reverse abasic, which introduces abasic sites .

Genome Instability Studies

8-Oxo-7,8-dihydro-2′-deoxyguanosine (OG), one of the most common oxidative DNA damages, causes genome instability and is associated with cancer, neurological diseases and aging . In addition, OG and its repair intermediates can regulate gene transcription, and thus play a role in sensing cellular oxidative stress .

特性

IUPAC Name |

2-amino-7-ethyl-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydropurin-7-ium-6-olate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N5O4/c1-2-16-5-17(8-3-6(19)7(4-18)21-8)10-9(16)11(20)15-12(13)14-10/h5-10,18-19H,2-4H2,1H3,(H2-,13,14,15,20)/t6?,7-,8-,9?,10?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMMWPWZFJYUUIN-CHBHHRONSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=CN(C2C1C(=NC(=N2)N)[O-])C3CC(C(O3)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[N+]1=CN(C2C1C(=NC(=N2)N)[O-])[C@H]3CC([C@H](O3)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-7-ethyl-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydropurin-7-ium-6-olate | |

Q & A

Q1: What is the significance of measuring 7-Ethyl-2'-deoxyguanosine levels in human lung tissue?

A1: 7-Ethyl-2'-deoxyguanosine is a DNA adduct that can be used as a biomarker for exposure to certain carcinogens, specifically N-nitrosamines [, ]. N-nitrosamines are found in tobacco smoke and some processed foods and have been linked to an increased risk of cancer. By measuring 7-Ethyl-2'-deoxyguanosine levels in lung tissue, researchers can assess the extent of DNA damage caused by these carcinogens. This information can be valuable in understanding individual susceptibility to lung cancer and developing effective prevention strategies.

Q2: The research mentions that 7-Ethyl-2'-deoxyguanosine levels can vary significantly between individuals and even within different parts of the lung. What are the implications of this finding for research studies?

A2: The high inter-individual variability and the lack of a consistent distribution pattern of 7-Ethyl-2'-deoxyguanosine in lung tissue [] poses a challenge for research studies. It suggests that analyzing a single lung sample might not be representative of the overall exposure level for some individuals. This highlights the need for larger sample sizes or multiple samples per individual to obtain more accurate and reliable data. Further research is needed to fully understand the factors contributing to this variability and its implications for assessing cancer risk.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(13aS)-12,13,13a,14-Tetrahydro-2,3,6,7-tetramethoxydibenzo[f,h]pyrrolo[1,2-b]isoquino](/img/no-structure.png)

![2-[2-[4-[(5S)-5-[[(5-chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]anilino]ethoxy]acetic acid;hydrochloride](/img/structure/B1141312.png)

![ethyl (2E)-2-[(2-chlorophenyl)methylidene]-4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]-3-oxobutanoate](/img/structure/B1141314.png)